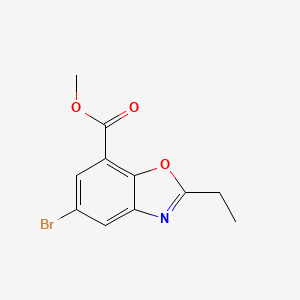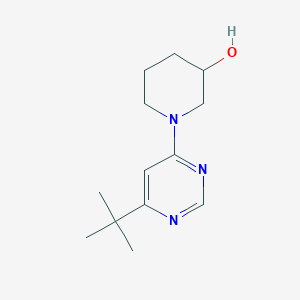
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride, also known as MTMH, is a synthetic molecule that is used in various scientific research applications. MTMH is a versatile molecule that can be used for a variety of purposes, including as a catalyst for organic synthesis, as an inhibitor for enzyme activity, and as a fluorescent probe for imaging. In addition, MTMH has been used in a variety of biochemical and physiological studies to understand the mechanisms of action of various drugs and enzymes.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as an inhibitor for enzyme activity, and as a fluorescent probe for imaging. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used in a variety of biochemical and physiological studies to understand the mechanisms of action of various drugs and enzymes. For example, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been used to study the mechanisms of action of drugs such as antifungals, antibiotics, and antivirals.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not completely understood. However, it is believed that (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride acts as a reversible inhibitor of enzymes, which means that it binds to the enzyme and prevents it from performing its normal function. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to interact with cell membranes and other cellular components, which may explain its ability to modulate the activity of enzymes.
Biochemical and Physiological Effects
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, the permeability of cell membranes, and the expression of genes. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been shown to have anti-inflammatory, anti-proliferative, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has several advantages when used in laboratory experiments. It is highly soluble in water, which makes it easy to work with. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is non-toxic and has low reactivity, which makes it safe to handle. However, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride also has certain limitations. For example, it is not very stable in acidic solutions, and it has a low solubility in organic solvents.
Direcciones Futuras
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has potential applications in a variety of fields. For example, it could be used to design new drugs and therapies for a variety of diseases. In addition, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride could be used to develop new imaging techniques for studying the structure and function of cells and tissues. Finally, (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride could be used to develop new catalysts for organic synthesis.
Propiedades
IUPAC Name |
(3-methylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6-3-2-4-7(5-6)8(10)9-11-13-14-12-9;/h2-5,8H,10H2,1H3,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXPXMEJITGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)
![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)

![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)




![1-[7-(3,4-Dimethoxyphenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1485924.png)

![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)